molecular formula C7H4N2O4 B1585301 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate CAS No. 6086-24-4

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

Cat. No.: B1585301
CAS No.: 6086-24-4
M. Wt: 180.12 g/mol
InChI Key: AXRCJZJVVZUOHN-UHFFFAOYSA-N
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Description

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound with the molecular formula C₇H₄N₂O₄ and a molecular weight of 180.12 g/mol . It is known for its unique structure, which includes a benzoxadiazole ring system. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-nitroaniline derivatives with carbon dioxide sources under high temperature and pressure . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the benzoxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzoxadiazole ring, leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzoxadiazole compounds.

Scientific Research Applications

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the development of fluorescent probes for imaging and detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as fluorescence emission in imaging applications or inhibition of specific enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzoxadiazole: A parent compound with a similar ring structure but lacking the carboxylic acid group.

    4,7-Dimethyl-2,1,3-benzoxadiazole: A derivative with methyl groups at positions 4 and 7, altering its chemical properties.

    5-Nitro-2,1,3-benzoxadiazole: A nitro-substituted derivative with different reactivity and applications.

Uniqueness

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is unique due to its carboxylic acid group, which imparts distinct chemical reactivity and solubility properties. This functional group enhances its utility in various applications, particularly in the development of fluorescent probes and as a precursor for further chemical modifications.

Properties

IUPAC Name

1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCJZJVVZUOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319330
Record name Benzofuroxan-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6086-24-4
Record name 5-Carboxybenzofuroxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6086-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 343748
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6086-24-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzofuroxan-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 3 L reactor fitted with mechanical stirring, reflux condenser, thermometer and nitrogen inlet, KOH (72.46 g) was dissolved in ethanol (250 ml) and water (250 ml). 4-Amino-3-nitrobenzoic acid (100 g) was added and the orange suspension was heated to 65-70° C. within 30 minutes. The resulting suspension was stirred at the same temperature for 45 minutes and cooled to 0° C.±5° C. within 30 minutes. A commercially available (13% w/w) solution of sodium hypochlorite (448.93 g) was added drop wise within 1.5 hours at 0° C.±5° C. The reaction mixture was stirred at the same temperature for 2 hours and controlled by TLC (CHCl3 100/acetone 2/acetic acid 1). Water (350 ml) was added within 15 minutes at 0° C.±5° C. to give a fine yellow suspension. The reaction mixture was then acidified with a 6N HCl solution (239 ml) until 0.5
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100 g
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448.93 g
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239 mL
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250 mL
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350 mL
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Synthesis routes and methods II

Procedure details

In a 3 L reactor fitted with mechanical stirring, reflux condenser, thermometer and nitrogen inlet, KOH (72.46 g) was dissolved in ethanol (250 ml) and water (250 ml). 4-Amino-3-nitrobenzoic acid (100 g) was added and the orange suspension was heated to 65-70° C. within 30 minutes. The resulting suspension was stirred at the same temperature for 45 minutes and cooled to 0° C.±5° C. within 30 minutes. A commercially available (13% w/w) solution of sodium hypochlorite (448.93 g) was added drop wise within 1.5 hours at 0° C.±5° C. The reaction mixture was stirred at the same temperature for 2 hours and controlled by TLC (CHCl3 100/acetone 2/acetic acid 1). Water (350 ml) was added within 15 minutes at 0° C.±5° C. to give a fine yellow suspension. The reaction mixture was then acidified with a 6N HCl solution (239 ml) until 0.5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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72.46 g
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250 mL
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solvent
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100 g
Type
reactant
Reaction Step Four
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448.93 g
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reactant
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239 mL
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58.44 g
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250 mL
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Reaction Step Eight
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350 mL
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Reaction Step Nine
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0 (± 1) mol
Type
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Reaction Step Ten

Synthesis routes and methods III

Procedure details

In a 3 L reactor fitted with mechanical stirring, reflux condenser, thermometer and nitrogen inlet, KOH (72.46 g) was dissolved in ethanol (250 ml) and water (250 ml). 4-Amino-3-nitrobenzoic acid (100 g) was added and the orange suspension was heated to 65-70° C. within 30 minutes. The resulting suspension was stirred at the same temperature for 45 minutes and cooled to 0° C.±5′C within 30 minutes. A commercially available (13% w/w) solution of sodium hypochlorite (448.93 g) was added drop wise within 1.5 hours at 0° C.±5° C. The reaction mixture was stirred at the same temperature for 2 hours and controlled by TLC (CHCl3 100/acetone 2/acetic acid 1). Water (350 ml) was added within 15 minutes at 0° C.±5° C. to give a fine yellow suspension. The reaction mixture was then acidified with a 6N HCl solution (239 ml) until 0.5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
72.46 g
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reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
448.93 g
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reactant
Reaction Step Five
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0 (± 1) mol
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239 mL
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250 mL
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Reaction Step Nine
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350 mL
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Reactant of Route 2
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Reactant of Route 6
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

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